![molecular formula C23H21FN6O2S B3015996 N-(2-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872994-19-9](/img/structure/B3015996.png)

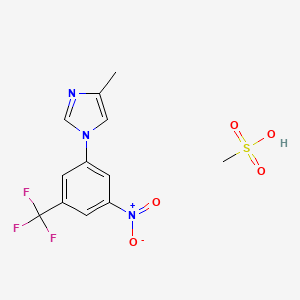

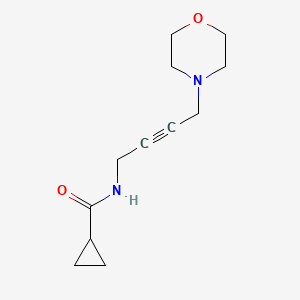

N-(2-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

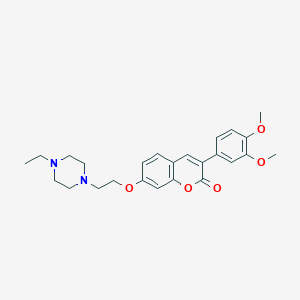

The compound “N-(2-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. These compounds are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, like the one in the given compound, involves the use of 3-amino-1,2,4-triazole . The synthesis methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-triazole ring. This ring is a five-membered structure containing three nitrogen atoms . The compound also contains a benzyl group, an amino group, and a thioether group.Chemical Reactions Analysis

The 1,2,4-triazole ring in the compound can participate in various chemical reactions. It operates as a main pharmacophore through hydrogen-bonding and dipole interactions with biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .Scientific Research Applications

Antiproliferative Activity

- A study by Ilić et al. (2011) explored derivatives of [1,2,4]triazolo[4,3-b]pyridazine, focusing on their antiproliferative activity. They found that these compounds, particularly in their ester form, inhibited the proliferation of endothelial and tumor cells, indicating potential applications in cancer research (Ilić et al., 2011).

Anticonvulsant Activity

- Research by Kelley et al. (1995) synthesized and tested 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines for anticonvulsant activity. They found that some of these compounds exhibited potent anticonvulsant properties, which suggests their potential use in treating seizures (Kelley et al., 1995).

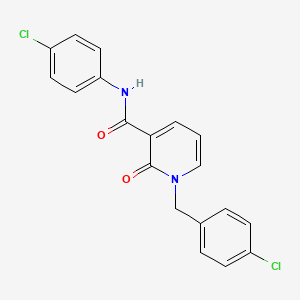

Antibacterial and Antifungal Activities

- Patel et al. (2015) synthesized N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives and evaluated their antibacterial and antifungal activities. This indicates a potential role in developing new antimicrobial agents (Patel et al., 2015).

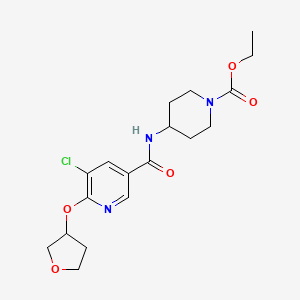

Pharmaceutical Importance of Pyridazine Analogs

- Sallam et al. (2021) synthesized and analyzed 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, emphasizing the pharmaceutical importance of heterocyclic compounds like pyridazine analogs. Their study suggests these compounds' potential in medicinal chemistry (Sallam et al., 2021).

Potential Muscle Relaxant Properties

- Ravikumar et al. (2012) explored novel benzothiazine-fused triazoles, including 2,4-dihydro-1H-benzo[b][1,2,4]triazolo[4,3-d][1,4]thiazin-1-one, as potential muscle relaxants. This study indicates the possible application of these compounds in treating muscle spasms or related conditions (Ravikumar et al., 2012).

Antituberculosis Activity

- Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues, evaluating them as inhibitors against Mycobacterium tuberculosis GyrB. This suggests their potential use in developing new treatments for tuberculosis (Jeankumar et al., 2013).

Future Directions

The future research directions could involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . Further studies could also focus on exploring the biological activities and potential applications of this compound in pharmaceutical chemistry.

Mechanism of Action

Target of Action

The compound, also known as N-(2-{6-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide, is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold Similar compounds have been found to inhibit enzymes such asEGFR and PARP-1 , and the nitrogen atoms of the 1,2,4-triazole ring have been found to bind to the iron in the heme moiety of CYP-450 .

Mode of Action

Similar compounds have been found to exhibit promising cytotoxic activities throughEGFR and PARP-1 inhibitions . The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 , and phenyl moieties have a key interaction in the active site of the enzyme .

Biochemical Pathways

Similar compounds have been found to affect the pathways involvingEGFR , PARP-1 , and CYP-450 .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

Similar compounds have been found to exhibit promising cytotoxic activities throughEGFR and PARP-1 inhibitions with apoptosis-induction in cancer cells .

Action Environment

Similar compounds have been found to exhibit remarkable thermal stabilities .

Properties

IUPAC Name |

N-[2-[6-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN6O2S/c24-18-8-6-16(7-9-18)14-26-21(31)15-33-22-11-10-19-27-28-20(30(19)29-22)12-13-25-23(32)17-4-2-1-3-5-17/h1-11H,12-15H2,(H,25,32)(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILGHROLTXHIOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B3015913.png)

![9-bromo-2-(thiophen-2-yl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B3015914.png)

![Methyl 3-{4-[(2-thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B3015916.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B3015918.png)

![1-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3015920.png)

![4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B3015923.png)

![5-Methyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3015926.png)

![3-Chloro-5-cyclopropyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B3015928.png)

![N-[3-(4-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide](/img/structure/B3015934.png)